Cas no 946369-77-3 (4-methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)

4-methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide structure
946369-77-3 structure
商品名:4-methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide
CAS番号:946369-77-3
MF:C21H20N2O3S2
メガワット:412.525102615356
CID:5516141

4-methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
    • 4-methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide
    • インチ: 1S/C21H20N2O3S2/c1-15-6-10-18(11-7-15)28(25,26)22-17-9-8-16-4-2-12-23(19(16)14-17)21(24)20-5-3-13-27-20/h3,5-11,13-14,22H,2,4,12H2,1H3
    • InChIKey: YTQBIGVDIQZARH-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NC2=CC3=C(C=C2)CCCN3C(C2SC=CC=2)=O)(=O)=O)=CC=C(C)C=C1

4-methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2050-0141-15mg
4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946369-77-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F2050-0141-2mg
4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946369-77-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F2050-0141-5μmol
4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946369-77-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2050-0141-2μmol
4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946369-77-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2050-0141-20mg
4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946369-77-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2050-0141-1mg
4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946369-77-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2050-0141-3mg
4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946369-77-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2050-0141-10μmol
4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946369-77-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2050-0141-10mg
4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946369-77-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2050-0141-5mg
4-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
946369-77-3 90%+
5mg
$69.0 2023-05-17

4-methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide 関連文献

4-methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamideに関する追加情報

Chemical Profile of 4-methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide (CAS No. 946369-77-3) and Its Significance in Modern Pharmaceutical Research

The compound 4-methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide, identified by its CAS number 946369-77-3, represents a fascinating molecule in the realm of pharmaceutical chemistry. Its intricate structure, featuring a tetrahydroquinoline core conjugated with a thiophene moiety and a sulfonamide functional group, positions it as a potential candidate for diverse biological applications. This introduction delves into the structural characteristics of this compound, explores its pharmacological potential based on emerging research trends, and discusses its relevance in the context of contemporary drug discovery efforts.

The molecular framework of 4-methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide is notable for its multifaceted pharmacophoric features. The presence of a tetrahydroquinoline scaffold is particularly significant, as this bicyclic system is frequently encountered in natural products and synthetic molecules exhibiting biological activity. Tetrahydroquinolines have been extensively studied for their potential roles as kinase inhibitors, particularly in targeting aberrant signaling pathways implicated in cancer and inflammatory diseases. The incorporation of a methyl group at the 4-position of the tetrahydroquinoline ring may modulate electronic properties and influence binding interactions with biological targets.

Complementing the tetrahydroquinoline core is a thiophene ring appended through a carbonyl linkage at the N1 position. Thiophenes themselves are well-documented heterocycles with broad biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The carbonyl-thiophene connection not only introduces additional conformational flexibility but also creates a site for potential further derivatization or interaction with biological partners. This structural motif is reminiscent of several known bioactive scaffolds that have shown promise in preclinical studies.

The terminal feature of the molecule is the benzene ring substituted with a sulfonamide group at the 1-position. Sulfonamides are a class of compounds renowned for their versatility in medicinal chemistry. They serve as key pharmacophores in numerous FDA-approved drugs due to their ability to engage with biological targets through hydrogen bonding and hydrophobic interactions. The sulfonamide functionality in 4-methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide could potentially enhance solubility while simultaneously contributing to binding affinity at a target site.

Recent advancements in computational chemistry and structure-based drug design have renewed interest in exploring complex molecular architectures like that of 4-methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide. High-throughput virtual screening (HTVS) and molecular docking simulations are increasingly employed to identify novel scaffolds with predicted binding capabilities to specific protein targets. The unique combination of moieties within this compound makes it an attractive candidate for such computational investigations. Specifically, the tetrahydroquinoline-thiophene-benzene-sulfonamide sequence presents multiple potential interaction points with enzymes or receptors involved in metabolic pathways or signal transduction.

In particular, the growing body of research on protein-protein interactions (PPIs) has highlighted sulfonamides as effective modulators of these critical cellular processes. Sulfonamides can act as scaffolds to disrupt aberrant PPIs that underpin diseases such as cancer and neurodegeneration. The specific arrangement of atoms in 4-methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide may enable it to selectively interfere with relevant PPI networks by occupying specific binding pockets on target proteins.

The tetrahydroquinoline moiety has garnered attention for its potential utility in modulating G-protein coupled receptors (GPCRs), which are involved in numerous physiological processes and are primary targets for therapeutic intervention. Structural modifications within this scaffold can fine-tune receptor affinity and selectivity profiles. The presence of both the thiophene ring and the sulfonamide group provides additional handles for optimization aimed at enhancing receptor binding while minimizing off-target effects.

Emerging research also suggests that hybrid molecules incorporating elements from different pharmacophoric classes may exhibit synergistic effects or novel mechanisms of action compared to traditional single-target drugs. The structural complexity of 4-methyl-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide aligns well with this paradigm shift towards polypharmacic or mechanism-based drug discovery strategies.

From a synthetic chemistry perspective, 4-methyl-N - 1 - ( thiophene - 2 - carbonyl ) - 1 , 2 , 3 , 4 - tetrahydroquinolin - 7 - ylb enz ene - 1 - sul fon am ide ( CAS No . 946369 -77 -3 ) exemplifies sophisticated organic synthesis techniques . The construction o f i ts i n t ricate tetracyclic system requires careful planning o f cyclization reactions and functional group interconversions . Advances i n synthetic methodologies , such as transition metal-catalyzed cross-coupling reactions , have made i t possible to construct such complex molecules more efficiently than ever before . These improved synthetic routes not only facilitate access to libraries o f related compounds but also enable rapid optimization o f lead structures based on biologic al data . p > < p >The pharmacological exploration o f 4-methyl-N - 1 - ( thiophene - 2 - carbonyl ) - 1 , 2 , 3 , 4 - tetrahydroquinolin -7-y lb enz ene - 1 - sul fon am ide is currently underway i n several academic an d industrial research laboratories . Preliminary i n vitro studies have suggested potential activity against selected enzymatic targets o f interest . For instance , preliminary docking studies have indicated that this molecule might interact wi th certain enzymes involved i n cellu lar metabolism or stress response pathways . These early findings warrant further investigation through more comprehensive biochemical assays an d cell-based functional tests . p > < p >One o f the most exciting aspects o f modern drug discovery i s the integration o f experimental data wi th computational modeling techniques . By combining high-resolution crystal structures o f protein targets wi th molecular dynamics simulations , researchers can gain unprecedented insights i nto how small molecules like CAS No .946369773 interact wi th their biological counterparts . This information can then be used to guide rational chemical synthesis o f improved analogs with enhanced potency an d selectivity profiles . p > < p >The sulfonamide group present i n this compound offers particular opportunities for structure-based design . Sulfonamides are known to form stable hydrogen bonds wi th nitrogen-rich moieties i n proteins an d can also participate i n hydrophobic interactions . By strategically modifying other parts o f the molecule while maintaining the sulfonamide scaffold , chemists can fine-tune these interactions an d improve binding affinities without compromising overall structural integrity . p > < p >Looking ahead , future research on CAS No .946369773 will likely focus on elucidating its mechanism o f action an d assessing its therapeutic potential through preclinical studies . Investigating whether it exhibits single-target or polypharmacic effects will be crucial for determining its viability as a lead compound for drug development programs . Additionally , exploring synthetic routes that allow for scalable production an d diversification o f this scaffold will be important steps toward translating laboratory findings into clinical applications. p > < p >In conclusion,CAS No .946369773 represents an intriguing molecule with significant promise within pharmaceutical research due to its complex structure an d multifaceted pharmacophoric features 。 Its unique combination o f functional groups places it at the intersection o f several active areas i n medicinal chemistry , including enzyme inhibition , protein-protein interaction modulation , an d GPCR targeting 。 As computational methods continue to advance , tools such as high-throughput virtual screening an d molecular docking will play increasingly important roles i n identifying novel scaffolds like this one 。 Future studies aimed at elucidating its biologic al activity , optimizing its pharmacokinetic properties , an d developing efficient synthetic routes will be essential steps toward realizing its full therapeutic potential 。 p >

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